molecular formula C12H17BrClN B2554487 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride CAS No. 1803608-16-3

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride

Cat. No.: B2554487
CAS No.: 1803608-16-3
M. Wt: 290.63
InChI Key: KJKBLVJEYNLENN-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a methyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with piperidine to form 4-(4-bromophenyl)piperidine.

    Methylation: The intermediate 4-(4-bromophenyl)piperidine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield 4-(4-bromophenyl)-4-methylpiperidine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and the piperidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride
  • 4-(4-Fluorophenyl)-4-methylpiperidine hydrochloride
  • 4-(4-Methoxyphenyl)-4-methylpiperidine hydrochloride

Uniqueness

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

4-(4-bromophenyl)-4-methylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10;/h2-5,14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKBLVJEYNLENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-16-3
Record name 4-(4-bromophenyl)-4-methylpiperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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